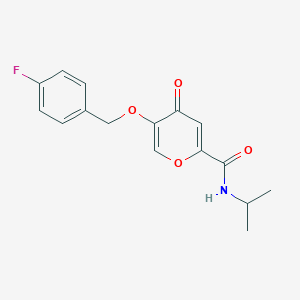5-((4-fluorobenzyl)oxy)-N-isopropyl-4-oxo-4H-pyran-2-carboxamide
CAS No.: 1021060-44-5
Cat. No.: VC6633517
Molecular Formula: C16H16FNO4
Molecular Weight: 305.305
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1021060-44-5 |
|---|---|
| Molecular Formula | C16H16FNO4 |
| Molecular Weight | 305.305 |
| IUPAC Name | 5-[(4-fluorophenyl)methoxy]-4-oxo-N-propan-2-ylpyran-2-carboxamide |
| Standard InChI | InChI=1S/C16H16FNO4/c1-10(2)18-16(20)14-7-13(19)15(9-22-14)21-8-11-3-5-12(17)6-4-11/h3-7,9-10H,8H2,1-2H3,(H,18,20) |
| Standard InChI Key | YNKNJUWHMJSGJL-UHFFFAOYSA-N |
| SMILES | CC(C)NC(=O)C1=CC(=O)C(=CO1)OCC2=CC=C(C=C2)F |
Introduction
Structural Overview
The compound's systematic name describes its molecular framework:
-
Core Structure: A pyran ring (4H-pyran) substituted with a carboxamide group at the 2-position and a ketone at the 4-position.
-
Substituents:
-
A fluorobenzyl group attached via an ether bond at the 5-position.
-
An isopropyl group attached to the nitrogen atom of the carboxamide.
-
Molecular Formula
The molecular formula of this compound can be deduced as C15H16FNO4, indicating it contains carbon, hydrogen, fluorine, nitrogen, and oxygen atoms.
Key Functional Groups
-
Ether (-O-) linkage between the pyran ring and the fluorobenzyl group.
-
Amide (-CONH-) functional group.
-
Ketone (C=O) group on the pyran ring.
Synthesis Pathway
Although specific experimental details for synthesizing this compound are unavailable in the provided sources, a plausible synthetic route can be inferred:
-
Step 1: Formation of the Pyran Core
-
The pyran ring can be constructed using a cyclization reaction involving appropriate precursors such as α,β-unsaturated ketones and aldehydes.
-
-
Step 2: Introduction of Substituents
-
The fluorobenzyl ether group can be introduced via nucleophilic substitution or Williamson ether synthesis.
-
The isopropyl amide group can be added through amidation reactions using isopropylamine.
-
-
Step 3: Final Purification
-
Techniques such as recrystallization or chromatography may be employed to purify the compound.
-
Medicinal Chemistry
The compound's structural features suggest potential bioactivity:
-
The fluorobenzyl moiety is often used in drug design to enhance lipophilicity and metabolic stability.
-
The amide and ketone groups may participate in hydrogen bonding with biological targets.
Drug Discovery
Similar compounds have been investigated for their roles as:
-
Enzyme inhibitors (e.g., targeting kinases or oxidoreductases).
-
Anti-inflammatory agents due to their ability to modulate signaling pathways.
Material Science
While not explicitly mentioned for this compound, derivatives of pyran rings are sometimes explored for their optical or electronic properties.
Research Directions
Further studies are needed to explore:
-
Biological Activity: Screening against disease-relevant enzymes or receptors.
-
Toxicology: Assessment of safety profiles in vitro and in vivo.
-
Pharmacokinetics: Evaluation of absorption, distribution, metabolism, and excretion (ADME).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume